molecular formula C21H23N3OS B2770430 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 897476-37-8

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B2770430
CAS No.: 897476-37-8
M. Wt: 365.5
InChI Key: MOXOTSBEOCNTHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (CAS Number: 897476-37-8) is a synthetic small molecule with a molecular formula of C 21 H 23 N 3 OS and a molecular weight of 365.49 g/mol . This compound is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for accommodating a wide range of biological activities . The structure is further characterized by a piperazine ring and a phenylethanone moiety, which collectively contribute to its potential as a versatile intermediate in organic and medicinal chemistry research . The primary research applications of this compound are derived from its distinct molecular architecture. The benzothiazole scaffold is associated with a diverse pharmacological profile, including documented antipsychotropic, antiviral, antimicrobial, and antioxidant properties in related structures . The piperazine ring is a common feature in bioactive molecules and often contributes to favorable pharmacokinetic properties and receptor interaction . As such, this compound serves as a valuable chemical building block for the synthesis and discovery of novel therapeutic agents, particularly in the development of central nervous system (CNS) active compounds and other biologically relevant molecules . Researchers can utilize this high-purity compound for target identification, hit-to-lead optimization, and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-2-17-9-6-10-18-20(17)22-21(26-18)24-13-11-23(12-14-24)19(25)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOTSBEOCNTHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Ethyl-containing Reagents

2-Aminothiophenol reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions to form 4-ethyl-1,3-benzothiazole-2-carboxylate. Subsequent hydrolysis and decarboxylation yield the 4-ethyl-1,3-benzothiazole scaffold. Alternative methods employ ethyl bromoacetate or ethyl iodide under similar conditions.

Key Reaction Conditions

  • Solvent: Ethanol or acetone
  • Temperature: Reflux (78–80°C)
  • Base: K₂CO₃ or NaH
  • Yield: 70–85%

Functionalization with 2-Phenylethan-1-one

The piperazine nitrogen is alkylated with 2-bromoacetophenone to install the phenylethanone moiety.

Alkylation Protocol

4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine (1 equiv) reacts with 2-bromoacetophenone (1.2 equiv) in acetonitrile at 60–80°C for 6–12 hours. Triethylamine (TEA) or K₂CO₃ is added to scavenge HBr.

Critical Parameters

  • Stoichiometry: Excess alkylating agent risks di-alkylation; 1.2 equiv balances selectivity.
  • Solvent: Acetonitrile or DMF ensures solubility of intermediates.
  • Yield: 65–75% after column chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (180°C, 15–20 minutes) accelerates the alkylation step, reducing reaction time from hours to minutes while maintaining yields of 70–80%.

One-Pot Sequential Reactions

A telescoped approach combines benzothiazole formation, piperazine coupling, and phenylethanone alkylation in a single reactor. This method minimizes intermediate isolation, improving overall yield to 60–65%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials.
  • Recrystallization: Ethanol/water mixtures purify the final product.

Spectroscopic Analysis

  • ¹H NMR: Key signals include:
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet)
    • Phenylethanone aromatic protons: δ 7.2–7.8 ppm (multiplet)
  • IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-N).

Comparative Analysis of Methods

Step Method Conditions Yield Reference
Benzothiazole synthesis Cyclocondensation K₂CO₃, ethanol, reflux 85%
Piperazine coupling NAS NaH, DMF, 120°C 90%
Phenylethanone alkylation Microwave CH₃CN, 180°C, 15 min 75%

Challenges and Mitigation Strategies

  • Di-alkylation of Piperazine: Controlled stoichiometry (1:1.2 ratio) and incremental addition of 2-bromoacetophenone minimize this side reaction.
  • Poor Solubility: Sonication or elevated temperatures enhance dissolution of intermediates in polar solvents.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds containing benzothiazole structures can exhibit anticancer activity. In particular, studies have shown that derivatives similar to 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can inhibit tumor growth in various cancer cell lines. For instance, structure–activity relationship studies have highlighted the importance of substituents on the benzothiazole ring in enhancing cytotoxicity against cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the piperazine ring in this compound may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .

Dual Inhibitors

The compound has been investigated for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in the metabolism of bioactive lipids. Inhibition of these enzymes could lead to therapeutic effects in conditions such as pain and inflammation .

Study on Anticancer Activity

In a specific study published in Pharmaceutical Research, researchers synthesized several benzothiazole derivatives and tested their anticancer effects on human breast cancer cells. The study found that compounds structurally related to 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Investigation of Antimicrobial Effects

Another study explored the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results indicated that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzothiazole structure could enhance antibacterial properties .

Potential Applications

Based on its biological activities, 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : For treating infections caused by resistant bacteria.
  • Pain Management : As a dual inhibitor for managing pain and inflammation through modulation of lipid signaling pathways.

Mechanism of Action

The mechanism of action of 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and benzothiazole moiety can contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Benzothiazole Substituents

The benzothiazole moiety is a critical pharmacophore. Key comparisons include:

Compound Name Benzothiazole Substituent Piperazine-Linked Group Molecular Weight (g/mol) Key Data/Activity Source
Target Compound 4-Ethyl 2-Phenylethan-1-one ~353.47* N/A N/A
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one 6-Methoxy 2-Phenylethan-1-one 367.47 Screening compound (ChemDiv catalog)
Urea derivatives (11a–11o) N/A Hydrazinyl-2-oxoethyl 466.2–602.2 Antiparasitic activity (high yields: 83–88%)

Notes:

  • Urea derivatives () replace the phenylethanone with a hydrazinyl-oxoethyl group, enabling hydrogen bonding interactions critical for antiparasitic activity .

Piperazine-Linked Arylketones and Their Derivatives

Piperazine modifications significantly impact bioactivity and pharmacokinetics:

Compound Name Piperazine Substituent Aryl Group Molecular Weight (g/mol) Notable Properties Source
Target Compound 4-Ethyl-1,3-benzothiazol-2-yl Phenyl ~353.47* N/A N/A
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one 4-Methylpyrazole 4-Chlorophenyl 248.70 Antileishmanial candidate
1-[4-(Methanesulfonyl)piperazin-1-yl]-2-phenylethan-1-one Methanesulfonyl Phenyl 296.36 Increased polarity
Pyridine derivatives (UDO, UDD) Trifluoromethylphenyl Pyridin-3-yl ~400–450 Trypanosoma cruzi inhibitors (CYP51)

Notes:

  • Methanesulfonyl substitution () introduces a polar sulfonyl group, likely reducing blood-brain barrier penetration compared to the target compound.
  • Pyridine-based analogs () demonstrate that trifluoromethyl groups enhance metabolic stability and target selectivity in antiparasitic applications .

Hybrid Structures with Dual Pharmacophores

Compounds combining benzothiazole and urea/amide moieties exhibit enhanced bioactivity:

Compound Name Hybrid Structure Yield (%) Molecular Weight (g/mol) Activity Source
Target Compound Benzothiazole + phenylethanone N/A ~353.47* N/A N/A
S40: 1-(4'-[2'-(Hydroxyethyl)piperazin-1'-yl]-2-(4'-chlorophenyl)-2-phenylethan-1-one Hydroxyethylpiperazine + chlorophenyl 49 ~388.90 Antileishmanial activity
Phenylglycinamide derivatives (35, 36) Difluoromethylphenyl/biphenyl 93–96 346.17–372.20 Broad-spectrum candidates

Notes:

  • The hydroxyethyl group in S40 () improves water solubility but reduces synthetic yield (49%) compared to the target compound’s likely higher yield (based on analogs in and ).

Biological Activity

The compound 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (commonly referred to as "Compound X") is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of Compound X, based on diverse research findings.

Chemical Structure and Properties

Compound X possesses a molecular formula of C18H22N2OSC_{18}H_{22}N_2OS and a molecular weight of approximately 338.44 g/mol. Its structural components include a benzothiazole moiety linked to a piperazine ring, which is known for imparting various pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of benzothiazole, including Compound X, exhibit significant antimicrobial activities. A study demonstrated that related compounds showed effective inhibition against various bacterial strains. The minimal inhibitory concentrations (MIC) for some derivatives were found to be as low as 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Compound X50Staphylococcus aureus
Compound Y25Escherichia coli
Compound Z40Pseudomonas aeruginosa

Antitumor Activity

The antitumor potential of Compound X has been evaluated in various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating moderate efficacy .

Antiviral Activity

In addition to its antibacterial and anticancer properties, Compound X has shown promise in antiviral applications. A study focusing on its activity against Mycobacterium tuberculosis reported an IC90 value of approximately 40 µM, suggesting it could be a candidate for further development as an anti-tubercular agent .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often closely linked to their structural features. Modifications at the 4-position of the benzothiazole ring have been shown to enhance activity. For instance, substituents such as ethyl or methoxy groups significantly improved the potency against various biological targets .

Case Study 1: Antibacterial Efficacy

A comparative study involving several benzothiazole derivatives demonstrated that those with electron-donating groups at the para position exhibited superior antibacterial activity. Compound X was part of this study and showed promising results against both gram-positive and gram-negative bacteria.

Case Study 2: Anticancer Activity

In another investigation, the effects of Compound X were assessed in combination with standard chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in MDA-MB-231 cells, leading to enhanced cell death compared to either agent alone .

Q & A

Q. Key Steps :

  • Purification via silica gel chromatography (EtOAc/hexane, 1:1) .
  • Average yield: 48–53% .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

FactorOptimization StrategyExample from Evidence
Catalysts Use Pd/C or CuI to accelerate coupling reactions53% yield with Pd/C in DMF
Solvent Polar aprotic solvents (e.g., DMF) enhance nucleophilicityEthanol yields 48% vs. DMF yields 53%
Temperature Controlled reflux (80°C) minimizes side reactions
Purification Gradient elution (petroleum ether → EtOAc) improves separation

Advanced: How to resolve discrepancies in spectral data during characterization?

Methodological Answer:

  • Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., piperazine protons at δ ~2.5–3.5 ppm) .
  • HRMS Validation : Cross-check observed vs. theoretical mass (e.g., m/z 365.16 for [M+H]+^+) .
  • HPLC Purity Analysis : Use a C18 column (MeCN/H2_2O, 70:30) to detect impurities >0.5% .

Advanced: What in vitro models are suitable for evaluating bioactivity?

Methodological Answer:

  • Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50_{50} values indicate potency .
  • Synergistic Studies : Combine with chemotherapeutics (e.g., doxorubicin) and analyze dose-response curves .
  • Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors, given the piperazine moiety’s affinity .

Advanced: What safety protocols are critical during synthesis?

Methodological Answer:

  • Handling Intermediates : Use fume hoods for volatile reagents (e.g., SOCl2_2) and inert atmospheres for air-sensitive steps .
  • PPE : Gloves, goggles, and lab coats to prevent exposure to corrosive agents (e.g., TFA) .
  • Waste Disposal : Neutralize acidic/byproduct streams before disposal .

Advanced: How to design stability studies for this compound?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor decomposition via HPLC .
  • pH Stability : Test solubility and degradation in buffers (pH 1–10) to identify labile functional groups (e.g., benzothiazole ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.